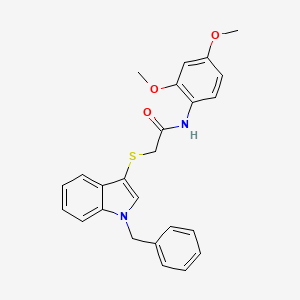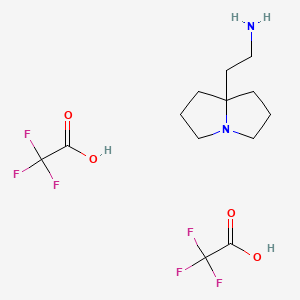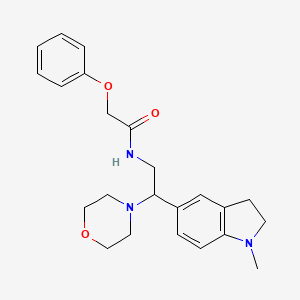![molecular formula C24H40O3 B2406284 2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid CAS No. 2099120-74-6](/img/structure/B2406284.png)
2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIZ 114は、腫瘍壊死因子α活性化核因子κB軽鎖エンハンサー活性化B細胞経路の強力な阻害剤として知られる脂肪酸誘導体です。 この化合物は、網膜変性疾患や眼炎症性疾患などの眼科疾患の予防と治療において潜在的な可能性を示しています .
準備方法
合成経路と反応条件
BIZ 114は、脂肪酸誘導体を含む一連の化学反応によって合成されます。正確な合成経路と反応条件は、専有技術であり、公表されていません。 この化合物は、高純度の試薬と制御された反応環境を使用して、その効力と安定性を確保するために調製されることが知られています .
工業生産方法
BIZ 114の工業生産には、高度な化学工学技術を用いた大規模合成が含まれます。 このプロセスには、反応器、精製システム、品質管理対策が含まれており、高純度と効力を維持しながらバルクで化合物を生成します .
化学反応の分析
反応の種類
BIZ 114は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化誘導体を形成する可能性があります。
還元: BIZ 114は、還元されて、還元誘導体を形成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、BIZ 114の酸化誘導体と還元誘導体、およびさまざまな官能基を持つ置換化合物などがあります .
科学研究の応用
BIZ 114は、以下を含む幅広い科学研究の応用があります。
化学: 化学合成と分析における試薬として使用されます。
生物学: 細胞プロセスとシグナル伝達経路に対する影響について研究されています。
医学: 加齢性黄斑変性症や糖尿病性網膜症などの眼科疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
BIZ 114 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and analysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating ophthalmic disorders, such as age-related macular degeneration and diabetic retinopathy.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
作用機序
BIZ 114は、腫瘍壊死因子α活性化核因子κB軽鎖エンハンサー活性化B細胞経路を阻害することにより、その効果を発揮します。この経路は、免疫応答、炎症、細胞生存の調節に関与しています。 この経路を阻害することにより、BIZ 114は炎症を軽減し、眼組織の細胞損傷を予防することができます .
類似の化合物との比較
類似の化合物
BIZ 115: 腫瘍壊死因子α活性化核因子κB軽鎖エンハンサー活性化B細胞経路に対する同様の阻害効果を持つ別の脂肪酸誘導体です。
BIZ 116: 比較可能な抗炎症作用を持つ化合物ですが、分子標的が異なります。
独自性
BIZ 114は、腫瘍壊死因子α活性化核因子κB軽鎖エンハンサー活性化B細胞経路を阻害する際のその高い効力と特異性により、ユニークです。 これは、他の同様の化合物と比較して、眼科疾患の治療に特に有効です .
類似化合物との比較
Similar Compounds
BIZ 115: Another fatty acid derivative with similar inhibitory effects on the tumor necrosis factor-alpha activated nuclear factor kappa-light-chain-enhancer of activated B cells pathway.
BIZ 116: A compound with comparable anti-inflammatory properties but different molecular targets.
Uniqueness
BIZ 114 is unique due to its high potency and specificity in inhibiting the tumor necrosis factor-alpha activated nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This makes it particularly effective in treating ophthalmic disorders compared to other similar compounds .
特性
IUPAC Name |
2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h8-9,11-12,14-15,17-18,23H,3-7,10,13,16,19-22H2,1-2H3,(H,25,26)/b9-8-,12-11-,15-14-,18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBSGIKIKLMNBG-GKFVBPDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)


![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)



![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)

![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)

